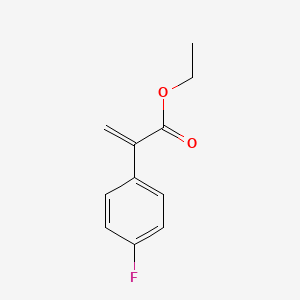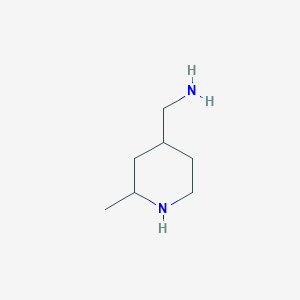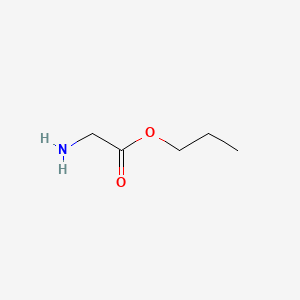
propyl glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl glycinate is a derivative of glycine, an amino acid, where the amino group is substituted with a propyl group. This compound is part of the N-alkylated glycine derivatives family, which are known for their significant roles in biological chemistry and their applications in various fields such as pharmaceuticals and biodegradable polymers.
准备方法
Synthetic Routes and Reaction Conditions
Propyl glycinate can be synthesized through the aminolysis of chloroacetic acid with propylamine. The reaction typically involves the following steps:
Aminolysis of Chloroacetic Acid: Chloroacetic acid reacts with propylamine in the presence of a catalyst such as urotropine. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature.
Ion Exchange Reactions: The resulting propylglycinium chloride can be converted to propylglycinium nitrate through ion exchange reactions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Chloroacetic acid and propylamine are prepared in large quantities.
Reaction Setup: The reaction is carried out in large reactors with continuous stirring and temperature control.
Purification: The product is purified through crystallization or other separation techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
Propyl glycinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other nucleophiles.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various N-alkylated glycine derivatives, which have different functional groups replacing the propyl group.
科学研究应用
Propyl glycinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: The compound is explored for its potential therapeutic effects, including its use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of biodegradable polymers and as a surfactant in various industrial applications.
作用机制
The mechanism of action of propyl glycinate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
Ethyl Glycinate: Similar to propyl glycinate but with an ethyl group instead of a propyl group.
Isothis compound: Contains an isopropyl group instead of a propyl group.
Methyl Glycinate: Contains a methyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. Compared to ethyl and methyl glycinates, this compound has a longer carbon chain, which can influence its solubility, reactivity, and interaction with biological molecules. The presence of the propyl group can also affect the compound’s ability to form hydrogen bonds and its overall stability in different environments.
属性
CAS 编号 |
13048-65-2 |
|---|---|
分子式 |
C5H11NO2 |
分子量 |
117.15 g/mol |
IUPAC 名称 |
propyl 2-aminoacetate |
InChI |
InChI=1S/C5H11NO2/c1-2-3-8-5(7)4-6/h2-4,6H2,1H3 |
InChI 键 |
XNOLRFVMWOSFSK-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


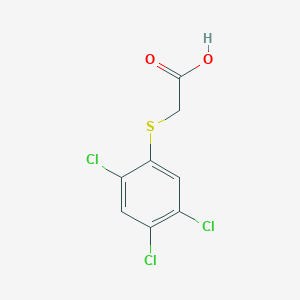
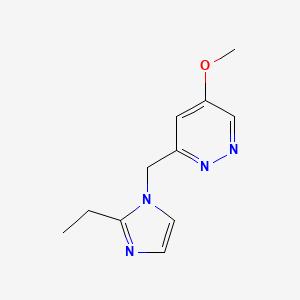
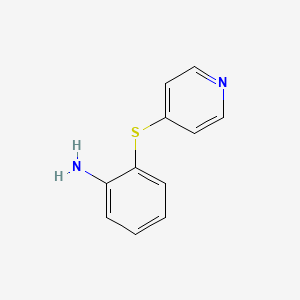
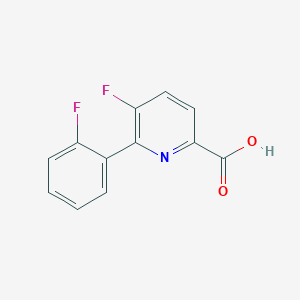
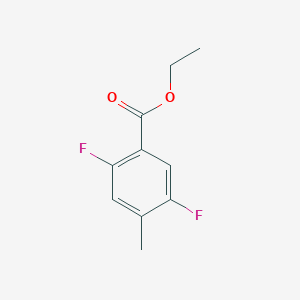
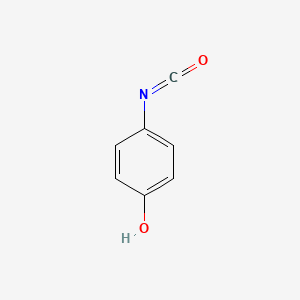
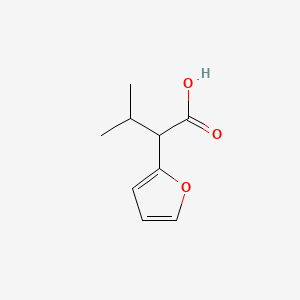
![2-{[1-(3-Trifluoromethyl-phenyl)-4,5-dihydro-1H-pyrazol-3-ylimino]-methyl}-phenol](/img/structure/B8728603.png)
![4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8728609.png)
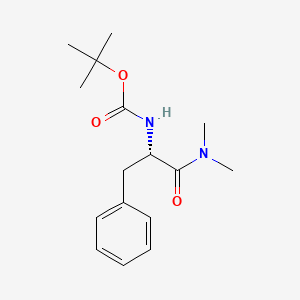
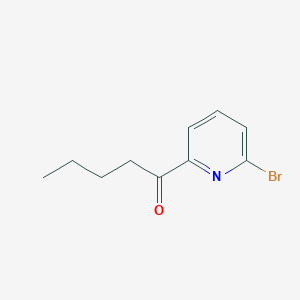
![1-Piperidinecarboxylic acid, 4-[2-cyano-2-[(methylsulfonyl)oxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B8728631.png)
